Butanedioic acid, trimethyl-

Description

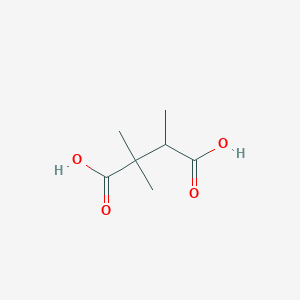

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3-trimethylbutanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4(5(8)9)7(2,3)6(10)11/h4H,1-3H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDGGLOKWHMBOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030733 | |

| Record name | Trimethyl butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2103-16-4 | |

| Record name | Trimethyl butanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002103164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, trimethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethyl butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Pathways of Trimethylbutanedioic Acid

The direct synthesis of trimethylbutanedioic acid can be achieved through several methods, primarily involving oxidation and hydrolysis reactions.

Oxidation Reactions of Corresponding Aldehydes

One common pathway for the synthesis of trimethylbutanedioic acid involves the oxidation of corresponding aldehydes. ontosight.ai For instance, the oxidation of 3,3-dimethyl-4-oxobutanoic acid can yield trimethylbutanedioic acid. This method is a fundamental transformation in organic chemistry, where an aldehyde group is converted into a carboxylic acid functionality. The specific conditions for this oxidation, such as the choice of oxidizing agent and reaction temperature, are crucial for achieving a high yield of the desired dicarboxylic acid.

Hydrolysis of Ester Precursors

Another significant route to obtaining trimethylbutanedioic acid is through the hydrolysis of its ester precursors. ontosight.ai This process involves breaking the ester bond using water, a reaction that can be catalyzed by either an acid or a base. libretexts.orgchemguide.co.uk

Acid Hydrolysis : This is the reverse of esterification and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.orgucoz.com The reaction is reversible, and to drive it towards completion, a large volume of water is often used. chemguide.co.uk

Base Hydrolysis (Saponification) : When an ester is heated with a base like sodium hydroxide, it undergoes hydrolysis to form an alcohol and the salt of the carboxylic acid. libretexts.orgcognitoedu.org This reaction is generally irreversible because the carboxylate salt formed is stable. cognitoedu.org

The choice between acid and base hydrolysis often depends on the desired final product and the ease of separation. chemguide.co.uk

Stereoselective Synthesis Approaches for Trimethylbutanedioic Acid Derivatives

The development of stereoselective synthesis methods is crucial for producing specific stereoisomers of trimethylbutanedioic acid derivatives, which can have distinct biological activities. Recent advancements in catalysis have enabled the stereoselective synthesis of various organic compounds, including unnatural α-amino acid derivatives, through methods like photoredox catalysis. rsc.org Such techniques could potentially be adapted for the stereoselective synthesis of trimethylbutanedioic acid derivatives, allowing for precise control over the three-dimensional arrangement of atoms in the molecule. These approaches often utilize chiral catalysts or auxiliaries to guide the formation of a specific stereoisomer. rsc.orgnih.govbeilstein-journals.org

Chemical Modification and Derivatization Strategies of Trimethylbutanedioic Acid

Trimethylbutanedioic acid can be chemically modified to create a variety of derivatives with tailored properties. A notable reaction is the bromination of trimethylsuccinic acid. When heated with bromine under pressure, it can be converted into bromotrimethylsuccinic anhydride (B1165640). rsc.org However, obtaining the pure bromotrimethylsuccinic acid from the anhydride by dissolving it in hot water can be challenging due to partial decomposition and loss of hydrogen bromide. rsc.org

Further derivatization can be achieved through reactions of the carboxylic acid groups. For example, these groups can be converted into esters, amides, or acid chlorides, opening up a wide range of possibilities for creating new molecules with specific functionalities. biologiachile.clmdpi.com These modifications are essential for integrating trimethylbutanedioic acid into larger molecular frameworks, such as polymers or pharmacologically active compounds. ontosight.aimdpi.com

Catalytic Systems in Trimethylbutanedioic Acid Synthesis

Catalysis plays a pivotal role in the synthesis of trimethylbutanedioic acid and its derivatives, influencing reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts are employed in the various synthetic steps.

In oxidation reactions, catalysts can enhance the efficiency and selectivity of the conversion of aldehydes to carboxylic acids. Similarly, in hydrolysis reactions, acid and base catalysts are fundamental. libretexts.orgchemguide.co.uk The development of novel catalytic systems, including those based on metal complexes or enzymes, is an active area of research. rsc.orgbeilstein-journals.orgresearchgate.net For instance, N-heterocyclic carbene-Cu(I) complexes have shown high efficiency in various organic transformations and could potentially be applied to the synthesis of trimethylbutanedioic acid derivatives. beilstein-journals.org Furthermore, biocatalysts, such as enzymes, offer the potential for highly selective and environmentally friendly synthetic routes. nih.gov

The table below summarizes some of the catalysts and reaction types relevant to the synthesis of dicarboxylic acids and their derivatives.

| Catalyst Type | Reaction | Application |

| Acid Catalysts (e.g., HCl, H₂SO₄) | Ester Hydrolysis, Esterification | Synthesis of carboxylic acids and esters libretexts.orgchemguide.co.ukcognitoedu.org |

| Base Catalysts (e.g., NaOH, KOH) | Ester Hydrolysis (Saponification) | Irreversible synthesis of carboxylate salts libretexts.orgchemguide.co.ukcognitoedu.org |

| Metal-based Catalysts | Oxidation, Cycloaddition | Enhancing reaction efficiency and selectivity rsc.orgbeilstein-journals.orgmdpi.com |

| Biocatalysts (Enzymes) | Hydrolysis, Aldol Addition | Stereoselective and green synthesis nih.gov |

Biochemical Roles and Metabolic Pathways

Enzymatic Transformations Involving Trimethylbutanedioic Acid and Related Dicarboxylic Acids

The enzymatic transformation of dicarboxylic acids is a cornerstone of their biological activity and degradation. These transformations are catalyzed by a diverse array of enzymes, including oxidoreductases, dehydrogenases, and carboxylases. nih.govnih.gov For instance, the ω-oxidation pathway is a key route for converting fatty acids and alkanes into dicarboxylic acids in various microorganisms, particularly yeasts like Candida tropicalis. nih.govacs.org This pathway involves enzymes such as P450 monooxygenases, alcohol dehydrogenases, and aldehyde dehydrogenases that sequentially oxidize the terminal methyl group of a fatty acid to a carboxyl group. nih.govnih.gov

Carboxylic acid reductases (CARs) are another critical enzyme family capable of reducing carboxylic acids to aldehydes, which can be further transformed. nih.gov These enzymes require ATP and NADPH as cofactors. nih.gov While direct enzymatic transformations involving trimethylsuccinic acid are not extensively documented, the general principles of dicarboxylic acid metabolism suggest it could be a substrate for similar enzyme systems, likely undergoing modifications at one or both of its carboxyl groups or on its alkyl backbone, depending on the specific enzymatic machinery present in an organism.

Table 1: Key Enzyme Classes in Dicarboxylic Acid Metabolism

| Enzyme Class | Function | Example Reaction |

|---|---|---|

| Cytochrome P450 Monooxygenases | Catalyze the initial hydroxylation of a terminal methyl group. | Alkane → Primary Alcohol |

| Alcohol Dehydrogenases (ADHs) | Oxidize alcohols to aldehydes. | Primary Alcohol → Aldehyde |

| Aldehyde Dehydrogenases (ALDHs) | Oxidize aldehydes to carboxylic acids. | Aldehyde → Carboxylic Acid |

| Carboxylic Acid Reductases (CARs) | Reduce carboxylic acids to aldehydes. nih.gov | Carboxylic Acid → Aldehyde |

| Decarboxylases | Remove a carboxyl group, often from α-keto dicarboxylic acids. nih.gov | α-Keto Acid → Semialdehyde |

Integration into Intermediary Metabolism and Cellular Networks (e.g., relevance to tricarboxylic acid cycle functions of dicarboxylic acids)

The TCA cycle itself involves several dicarboxylic acids as core intermediates, including:

Succinate (B1194679) (Butanedioic acid) : A four-carbon dicarboxylic acid.

Fumarate (trans-Butenedioic acid) : An unsaturated four-carbon dicarboxylic acid.

Malate (Hydroxybutanedioic acid) : A hydroxylated four-carbon dicarboxylic acid.

Oxaloacetate : A four-carbon keto-dicarboxylic acid that combines with acetyl-CoA to initiate the cycle. wikipedia.org

While the direct participation of trimethylbutanedioic acid in the TCA cycle is not established, other dicarboxylic acids can feed into this central hub. For instance, adipate (B1204190) (a C6 dicarboxylic acid) can be degraded through a pathway similar to β-oxidation to eventually yield intermediates that enter the TCA cycle. nih.gov This integration highlights the metabolic flexibility of cells in utilizing a variety of carbon structures.

Biosynthesis and Fermentative Production Methodologies

The industrial shift toward sustainable chemical production has spurred significant research into the fermentative production of dicarboxylic acids from renewable resources. nih.govnih.gov This bio-based approach presents a promising alternative to conventional petroleum-based synthesis. nih.govnih.gov

Metabolic engineering is a powerful tool used to develop and optimize microbial "cell factories" for the overproduction of desired chemicals like dicarboxylic acids. nih.govnih.gov This involves the targeted modification of an organism's metabolic pathways to enhance product yield, titer, and productivity. bohrium.com Industrial microbes such as Escherichia coli, Corynebacterium glutamicum, and the yeast Saccharomyces cerevisiae are frequently engineered for this purpose due to their well-understood genetics and robust growth characteristics. nih.govbohrium.compnas.org

Key strategies in metabolic engineering for dicarboxylic acid production include:

Pathway Selection and Construction : Introducing novel biosynthetic pathways or enhancing existing ones. This can involve expressing heterologous genes from other organisms to create artificial pathways for producing non-native DCAs. nih.gov

Precursor Supply Enhancement : Increasing the intracellular pool of precursor molecules. For DCAs derived from the TCA cycle, this might involve engineering enzymes at the junction of glycolysis and the TCA cycle to direct more carbon flux towards intermediates like succinate or α-ketoglutarate. bohrium.compnas.org

Elimination of Competing Pathways : Deleting genes responsible for the formation of unwanted by-products to redirect carbon flow towards the target dicarboxylic acid. bohrium.comencyclopedia.pub

Cofactor Balancing : Optimizing the intracellular levels of cofactors like NADH and NADPH, which are crucial for many biosynthetic reactions. nih.gov

Transporter Engineering : Improving the secretion of the final product out of the cell to prevent feedback inhibition and simplify downstream processing. nih.gov

Through these strategies, engineered microbes have successfully produced a wide range of dicarboxylic acids, from short-chain C4 acids like succinate to mid- and long-chain DCAs (C6-C15). nih.govacs.orgnih.gov

Table 2: Examples of Metabolically Engineered Dicarboxylic Acid Production

| Dicarboxylic Acid | Host Organism | Key Engineering Strategy | Reference |

|---|---|---|---|

| Adipic acid (C6) | Escherichia coli | Expression of a synthetic pathway from T. fusca. | nih.gov |

| Glutarate (C5) | Corynebacterium glutamicum | Engineering of the lysine (B10760008) degradation pathway. | nih.gov |

| Succinic acid (C4) | Saccharomyces cerevisiae | Modification of the TCA cycle and expression of transporters. | encyclopedia.pubnih.gov |

| Pyridine dicarboxylic acids | Corynebacterium glutamicum | Construction and optimization of a biosynthetic pathway from glucose. | pnas.org |

In some industrial fermentations, dicarboxylic acids are generated as by-products rather than the primary target. For example, glutaric acid can be formed as a significant by-product during the fermentative production of 5-aminovalerate (a precursor to nylon) in engineered C. glutamicum. nih.gov This occurs due to the activity of endogenous enzymes that convert an intermediate of the desired pathway into glutarate. nih.gov Similarly, succinic acid and glutaric acid are known by-products in the large-scale chemical production of adipic acid. uminho.pt While often viewed as a loss of yield for the main product, the co-production of these dicarboxylic acids can represent an opportunity for process integration and the creation of additional value streams.

A central goal of industrial biotechnology is to replace fossil fuel-based feedstocks with renewable, bio-based carbon sources. nih.govresearchgate.net Sugars like glucose (derived from starch or cellulose) and glycerol (B35011) (a by-product of biodiesel production) are common and effective substrates for the fermentative production of dicarboxylic acids. nih.govresearchgate.net

Engineered strains of E. coli have been developed to produce adipate, suberate, and sebacate (B1225510) from glycerol. nih.gov Likewise, Saccharomyces cerevisiae has been engineered to synthesize dicarboxylic acids from glucose. researchgate.net The ability to use these inexpensive and readily available feedstocks is crucial for the economic viability and environmental sustainability of bio-based chemical manufacturing. nih.govencyclopedia.pub The choice of carbon source can influence metabolic flux and may require specific engineering strategies to optimize conversion to the desired dicarboxylic acid. bohrium.com

Advanced Analytical Techniques for Structural Elucidation and Quantification

Chromatographic-Mass Spectrometric Approaches

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of Butanedioic acid, trimethyl-. This combination allows for the separation of the analyte from complex mixtures and its subsequent identification and quantification based on its mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Butanedioic acid, trimethyl-. frontlinegenomics.com Due to the compound's carboxylic acid groups, which are polar and non-volatile, a chemical derivatization step is essential to increase its volatility for GC analysis. creative-proteomics.com

Derivatization: A common and effective method is silylation, where active hydrogens in the carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govsigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. nih.govtandfonline.com This process reduces the polarity and increases the thermal stability of the analyte, making it suitable for GC separation. nih.gov For instance, a fully automated TMS derivatization protocol can improve reproducibility and throughput for analyzing organic acids in complex samples. nih.gov

Analysis and Fragmentation: Once derivatized, the compound is introduced into the GC, where it is separated from other components on a capillary column. The eluent then enters the mass spectrometer, typically operating in electron impact (EI) ionization mode. metbio.net The resulting mass spectrum is a unique fingerprint characterized by a molecular ion peak and specific fragment ions. For TBDMS derivatives, characteristic fragments often correspond to the loss of methyl (M-15), tert-butyl (M-57), or other specific groups, which aids in structural confirmation. sigmaaldrich.com Public libraries like the NIST/EPA/NIH Mass Spectral Library contain extensive collections of spectra for derivatized compounds, which are invaluable for identification. nih.govresearchgate.net

| Feature | Description |

| Derivatization | Necessary to increase volatility. Common agents include MSTFA (for TMS derivatives) and MTBSTFA (for TBDMS derivatives). nih.govtandfonline.com |

| Ionization Mode | Typically Electron Impact (EI). |

| Separation | Achieved using a GC capillary column. metbio.net |

| Identification | Based on retention time and comparison of the mass spectrum with reference libraries (e.g., NIST). nih.gov |

| Key Fragments | For silylated derivatives, characteristic losses such as M-15 (loss of CH₃) and M-57 (loss of C₄H₉ for TBDMS) are observed. sigmaaldrich.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is a highly sensitive and specific method for quantifying organic acids like Butanedioic acid, trimethyl-, directly from complex biological fluids with minimal sample preparation. nih.govmpi-bremen.de This technique is particularly advantageous for non-volatile or thermally labile compounds that are not amenable to GC-MS. frontlinegenomics.com

Methodology: LC-MS/MS combines the separation power of liquid chromatography with the analytical precision of tandem mass spectrometry. creative-proteomics.commeasurlabs.com The compound is first separated on an HPLC column, often a reverse-phase column, and then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique used for such analyses, typically operating in negative ion mode for carboxylic acids. unimi.it

Quantification and Sensitivity: For quantification, the system operates in Multiple Reaction Monitoring (MRM) mode. tandfonline.comlipidmaps.org In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. lipidmaps.org This precursor-to-product ion transition is highly specific to the target analyte, which significantly reduces matrix interference and enhances sensitivity. creative-proteomics.com Detection limits can be as low as the picogram-per-milliliter (pg/mL) range. creative-proteomics.com While direct analysis is possible, derivatization with agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can also be employed to improve chromatographic behavior and detection sensitivity for short-chain fatty acids and organic acids. lipidmaps.orgshimadzu.com

| Feature | Description |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for carboxylic acids. unimi.it |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. lipidmaps.org |

| Advantages | High sensitivity, specificity, and suitability for non-volatile compounds; often requires less sample preparation than GC-MS. nih.gov |

| Derivatization | Can be performed (e.g., with 3-NPH) to enhance performance but is not always necessary. shimadzu.com |

| Detection Limits | Can reach sub-nanogram/mL levels, making it ideal for trace analysis in biological matrices. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including Butanedioic acid, trimethyl-. acs.org It provides detailed information about the carbon-hydrogen framework of the molecule by probing the magnetic properties of atomic nuclei.

For a substituted succinic acid, ¹H NMR and ¹³C NMR spectra are particularly informative. The chemical shifts (δ) of the protons and carbon atoms are highly dependent on their local electronic environment. acs.org In ¹H NMR, the protons of the methyl groups and the succinic acid backbone would appear as distinct signals. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons (spin-spin coupling). researchgate.net

In ¹³C NMR, each unique carbon atom in the molecule gives a distinct signal. The chemical shift of the carbonyl carbons in the carboxylic acid groups is particularly characteristic, typically appearing far downfield (e.g., ~170 ppm), which aids in their identification. libretexts.org The chemical shifts of the aliphatic carbons provide further structural confirmation. nih.gov Advanced 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can establish long-range correlations between protons and carbons, confirming the connectivity of the entire molecular structure. nih.gov

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. tutorchase.com For Butanedioic acid, trimethyl-, the IR spectrum is dominated by absorptions characteristic of the carboxylic acid group.

The two most prominent features are:

O–H Stretch: A very broad and strong absorption band appearing in the region of 2500–3300 cm⁻¹. libretexts.orgorgchemboulder.com The significant broadening is a result of intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers in the solid state or in concentrated solutions. libretexts.org

C=O Stretch: An intense, sharp absorption band corresponding to the carbonyl group. For a saturated, dimerized carboxylic acid, this peak typically appears around 1710 cm⁻¹. libretexts.orglibretexts.org If the acid is monomeric (e.g., in a very dilute non-polar solution), this stretch shifts to a higher frequency, around 1760 cm⁻¹. jove.com

Additional characteristic peaks include the C–O stretching vibration (1210-1320 cm⁻¹) and O–H bending vibrations. orgchemboulder.com

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O–H Stretch | 2500–3300 | Very Broad, Strong |

| Carbonyl | C=O Stretch | 1690–1760 | Intense, Sharp |

| Carboxylic Acid | C–O Stretch | 1210–1320 | Medium |

| Carboxylic Acid | O–H Bend | 1395–1440 | Medium |

Note: The exact positions can vary based on the molecular structure, physical state, and hydrogen bonding. orgchemboulder.comjove.com

High-Throughput and Multi-Matrix Analytical Methodologies for Complex Samples

In fields like metabolomics, where a large number of samples from different biological matrices (e.g., plasma, urine, feces) must be analyzed, high-throughput and multi-matrix methods are essential. ugent.be The goal is to maximize the amount of information obtained while minimizing analysis time and resources. metabolomics.se

Automated sample preparation protocols, such as robotic liquid handlers for derivatization or extraction, are key to achieving high throughput. nih.gov For instance, an automated online TMS derivatization method significantly improves sample throughput for GC-MS analysis compared to manual batch processing. nih.gov

LC-MS/MS platforms are inherently well-suited for high-throughput screening due to their ability to perform rapid analysis with minimal sample cleanup. creative-proteomics.commicrobiologyresearch.org Developing a single analytical method that can accurately quantify metabolites across multiple matrices (e.g., plasma, urine) is a powerful approach. ugent.be Such multi-matrix platforms provide a more comprehensive view of the metabolic state and can reveal correlations that might be missed by single-matrix analyses. ugent.be These methods must be rigorously validated for parameters like linearity, recovery, and precision in each matrix to ensure the data is reliable. nih.govugent.be

Bioinformatics and Chemometrics in Metabolomics and Compound Identification

The analysis of Butanedioic acid, trimethyl-, within a metabolomics context generates vast and complex datasets, necessitating the use of bioinformatics and chemometrics for data processing and interpretation. nih.govwiley.com

Bioinformatics tools are crucial for processing raw analytical data. Software like MZmine2 or XCMS can be used for peak detection, alignment, and feature identification from LC-MS data. cabidigitallibrary.org For GC-MS, tools like the Automated Mass Spectral Deconvolution System (AMDIS) or MetaQuant help in identifying compounds by comparing their mass spectra against libraries and performing quantification. oup.comd-nb.info These tools automate what would otherwise be a prohibitively time-consuming manual process. oup.combio.tools

Chemometrics applies multivariate statistical methods to extract meaningful biological information from the processed data. metabolomics.se Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are used to visualize patterns, identify outliers, and find metabolites that differ significantly between experimental groups. nih.govnih.gov These statistical approaches are essential for moving from large data tables to identifying potential biomarkers and understanding metabolic pathway perturbations. nih.govcabidigitallibrary.org The entire process, from experimental design to data analysis, benefits from the application of chemometric principles to ensure the results are statistically robust and biologically interpretable. metabolomics.semetabolomics.se

Applications in Advanced Materials Science and Polymer Chemistry

Polymer Synthesis and Characterization

The synthesis of polymers through polycondensation is a foundational technique in polymer chemistry, typically involving the reaction of monomers with two or more reactive functional groups. cmu.edu Dicarboxylic acids are a crucial class of monomers in these processes. ontosight.aimdpi.com

Butanedioic acid, trimethyl- is a suitable monomer for producing biodegradable polymers like polyesters and poly(ester amide)s (PEAs). ontosight.ai Aliphatic polyesters, in particular, have garnered significant attention due to their biodegradability. cmu.edu The synthesis of these polymers generally occurs via the polycondensation of a dicarboxylic acid with a diol (for polyesters) or a diamine/amino alcohol (for PEAs). cmu.edumdpi.com

The incorporation of butanedioic acid, trimethyl- into a polymer backbone introduces ester or amide linkages that are susceptible to hydrolysis, a key factor for biodegradability. mdpi.comresearchgate.net Unlike its linear analogue, succinic acid, the three methyl groups on the trimethyl derivative create steric hindrance along the polymer chain. This structural feature disrupts chain packing and reduces crystallinity, which can influence the polymer's degradation rate and mechanical properties. While the synthesis of PEAs from unsubstituted succinic acid can sometimes be complicated by the formation of chain-terminating succinimide (B58015) groups, the substituted structure of butanedioic acid, trimethyl- may alter these reaction pathways. researchgate.net The combination of degradable linkages from the ester/amide groups and the modified physical properties imparted by the methyl groups allows for the design of new biodegradable materials. mdpi.comrsc.org

Table 1: General Synthesis Methods for Biodegradable Polyesters and Poly(ester amide)s

| Polymer Type | General Synthesis Method | Monomers | Key Bond |

| Polyester | Polycondensation | Dicarboxylic Acid (e.g., Butanedioic acid, trimethyl-), Diol | Ester (-COO-) |

| Poly(ester amide) | Polycondensation | Dicarboxylic Acid (e.g., Butanedioic acid, trimethyl-), Diamine, Amino Alcohol | Ester (-COO-), Amide (-CONH-) |

Butanedioic acid, trimethyl- can be utilized as a comonomer in the synthesis of thermoplastic polyesters. Thermoplastics are polymers that become moldable at elevated temperatures and solidify upon cooling. specialchem.com The properties of thermoplastic polyesters, such as poly(butylene succinate) (PBS), can be tuned by modifying the monomers used in their synthesis. mdpi.com

By incorporating a branched dicarboxylic acid like butanedioic acid, trimethyl- into the polymer structure, it is possible to modify the resulting material's properties. The methyl groups disrupt the regular, linear structure typical of polymers made from unsubstituted diacids like succinic or adipic acid. mdpi.com This disruption can lower the melting point (Tm) and glass transition temperature (Tg), reduce the degree of crystallinity, and increase flexibility. This strategy allows for the development of novel bio-based thermoplastic elastomers or more ductile plastics with specific performance characteristics for various applications. mdpi.comsafic-alcan.com

Precursor for Biodegradable Polymers (e.g., Polyesters, Poly(ester amide)s)

Cross-linking Chemistry and Network Formation in Polymer Systems

Cross-linking involves the formation of covalent bonds between polymer chains to create a three-dimensional network. specialchem.com This process transforms polymers, often enhancing their mechanical strength, thermal stability, and chemical resistance. specialchem.com Dicarboxylic acids can function as chemical cross-linking agents by reacting with functional groups on polymer chains, such as hydroxyl (-OH) or amine (-NH2) groups, to form ester or amide linkages.

Butanedioic acid, trimethyl-, with its two carboxylic acid groups, can act as a cross-linker for functional polymers like polysaccharides (e.g., chitosan, collagen) or synthetic polyols and polyamines. scielo.br The reaction creates a stable, insoluble polymer network. The cross-link density, which significantly impacts the final material's properties, can be controlled by the concentration of the cross-linking agent. nih.gov The bulky trimethyl-substituted backbone of the acid would influence the spacing and mobility of the cross-links, providing a method to fine-tune the mechanical properties and swelling characteristics of the resulting polymer network or hydrogel. scielo.br These networks are foundational for creating materials like hydrogels, ion-exchange resins, and thermosets. nih.gov

Table 2: Research Findings on Dicarboxylic Acid Cross-linking

| Dicarboxylic Acid | Polymer System | Cross-linking Observation | Effect on Properties | Source |

| Succinic Acid | Chitosan / Collagen | Non-covalent and covalent interactions formed. | Imparted appreciable mechanical strength and improved thermal stability to the scaffold. | scielo.br |

Integration in Novel Material Formulations (e.g., resins, specialty solvents)

Butanedioic acid, trimethyl- and its derivatives are valuable components in the formulation of various specialized materials, including resins, plasticizers, and specialty solvents. ontosight.ai

Polyester resins, which are widely used in coatings and adhesives, are synthesized from the reaction of dibasic organic acids with polyhydric alcohols. safic-alcan.com Butanedioic acid, trimethyl- fits the role of the dibasic acid, and its inclusion can impart specific properties like improved flexibility or solubility to the final resin. In epoxy resin formulations, dicarboxylic acids can be converted into glycidyl (B131873) esters, which act as reactive diluents to reduce viscosity and modify the properties of the cured material. specialchem.com

Furthermore, esters derived from butanedioic acid, trimethyl- function as specialty ester plasticizers. ontosight.ai Plasticizers are additives that increase the flexibility and durability of a material, particularly for rigid polymers like PVC. hallstarindustrial.comspecialchem.com Diesters of aliphatic dicarboxylic acids are well-known for their use as low-temperature plasticizers. hallstarindustrial.comhallstarindustrial.com The branched structure of butanedioic acid, trimethyl- would result in ester plasticizers with unique performance characteristics compared to those made from linear acids, potentially offering a different balance of compatibility, volatility, and efficiency. hallstarindustrial.comoq.com

Applications in Organic Chemistry Research as a Building Block

In organic synthesis, a building block is a molecule with reactive functional groups that can be used to assemble more complex molecular architectures. amerigoscientific.com Butanedioic acid, trimethyl-, as a bifunctional dicarboxylic acid, is a useful building block for constructing larger molecules. ontosight.ai

Its primary application as a building block is in step-growth polymerization to create polyesters and polyamides, as previously discussed. ontosight.ai Beyond polymerization, its two carboxylic acid groups can be selectively or fully reacted to synthesize a variety of compounds. For example, it can be used to create macrocycles, specialty diamides, or complex esters. The defined stereochemistry and substitution pattern of the molecule make it a specific and valuable intermediate in multi-step synthetic pathways where this particular C7 scaffold is desired. The ability to use small, functionalized molecules to construct complex targets is a fundamental strategy in medicinal chemistry and materials science. amerigoscientific.comrsc.org

Environmental Fate and Biogeochemical Cycling Research

Degradation Pathways and Biotransformation in Environmental Compartments

Butanedioic acid, trimethyl-, also known as trimethylsuccinic acid, has been identified in environmental studies primarily as an intermediate metabolite resulting from the biodegradation of more complex organic molecules. researchgate.net Its presence can serve as a biomarker, indicating active microbial transformation processes in various environmental compartments. researchgate.net

Research conducted on high-temperature petroleum reservoirs has detected 2,2,3-trimethylsuccinic acid in formation waters. researchgate.net Its occurrence, along with other polyalkylated succinic acids, is believed to result from the transformation of hydrocarbons and the intracellular catabolism of fatty acids by microbial communities. researchgate.net The degree of substitution on these acids suggests they are not typically formed by the direct addition of hydrocarbons to fumarate, but rather are products of more complex metabolic sequences. researchgate.net For instance, the biodegradation of the saturate fraction of crude oil by certain bacterial strains is known to produce a variety of dicarboxylic acids, confirming that bi-terminal oxidation is a relevant degradation pathway for hydrocarbons that can lead to such intermediates. researchgate.net

Trimethylsuccinic acid is also a known degradation product of certain terpenoids. For example, the oxidation of camphoronic acid, which itself is an oxidation product of the terpenoid camphor (B46023), can yield trimethylsuccinic acid among other compounds. nstl.gov.cn

While the formation of trimethylsuccinic acid from precursor compounds is documented, specific pathways for its own complete degradation and biotransformation in the environment are not extensively detailed in the available literature. However, general principles of microbial metabolism can provide insight into its likely fate. As a dicarboxylic acid, it is a potential carbon and energy source for various heterotrophic microorganisms. britannica.comyoutube.com Heterotrophic microbes are responsible for the breakdown of organic matter, and many bacteria and archaea can metabolize small organic acids through central metabolic routes like the citric acid cycle. youtube.com The degradation would likely proceed through enzymatic reactions that break down the molecule into smaller units that can be fully mineralized to carbon dioxide and water under aerobic conditions. youtube.com

The highly branched, methylated structure of trimethylsuccinic acid may, however, influence its susceptibility to microbial attack. Steric hindrance from the methyl groups could make it more recalcitrant to degradation compared to its linear analogue, succinic acid. The rate and extent of its biotransformation would depend on the presence of suitably adapted microbial consortia and prevailing environmental conditions such as pH, temperature, and oxygen availability. nih.govfrontiersin.org In anaerobic environments, its degradation would require different metabolic pathways and electron acceptors.

Persistence and Mobility Studies in Aquatic and Terrestrial Systems

Persistence Assessment

A key method for assessing persistence is the "ready biodegradability" test, such as those outlined in the OECD 301 guidelines. oecd.org These stringent tests measure the extent to which a chemical is mineralized by a non-acclimated microbial inoculum over a 28-day period. oecd.orgcefic-lri.org A substance is generally considered "readily biodegradable," and therefore not persistent, if it meets pass levels such as 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the test. oecd.org

Mobility Assessment

Mobility in aquatic and terrestrial systems is governed by a chemical's physicochemical properties, primarily its water solubility, soil and sediment adsorption characteristics, and vapor pressure.

Water Solubility: This property affects a chemical's concentration and transport in aquatic systems. Butanedioic acid, trimethyl- is described as being sparingly soluble in water. ontosight.ai As a dicarboxylic acid, its solubility is expected to be pH-dependent, increasing as the carboxylic acid groups ionize at higher pH.

Vapor Pressure: This property determines the likelihood of a chemical to volatilize from soil or water surfaces into the atmosphere. As a solid dicarboxylic acid, butanedioic acid, trimethyl- is expected to have a very low vapor pressure, indicating that transport in the gas phase is not a significant environmental pathway. nih.govnih.gov

The following table summarizes the parameters used to evaluate persistence and mobility and the available information for Butanedioic acid, trimethyl-.

| Parameter | Relevance to Environmental Fate | Finding for Butanedioic acid, trimethyl- | Citation |

|---|---|---|---|

| Ready Biodegradability | Measures potential for rapid and complete breakdown by microorganisms, indicating low persistence. | Data not available in reviewed literature. The highly branched structure may limit biodegradability compared to linear analogues. | oecd.orgcefic-lri.org |

| Water Solubility | Determines concentration in the aqueous phase and potential for transport in water. | Described as sparingly soluble in water. | ontosight.ai |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Indicates tendency to adsorb to soil/sediment. Low Koc suggests high mobility in soil and potential to leach to groundwater. | Data not available in reviewed literature. Sorption is expected to be pH-dependent due to the carboxylic acid groups. | ecetoc.orgnih.gov |

| Vapor Pressure | Indicates tendency to volatilize into the atmosphere. | Expected to be very low, suggesting volatilization is not a significant fate process. | nih.govnih.gov |

Ecological Footprint Assessment Methodologies (excluding ecotoxicological impact)

The ecological footprint is a metric that quantifies human pressure on the environment by calculating the amount of biologically productive land and sea area required to produce the resources consumed and to absorb the waste generated. epstem.net Assessing the ecological footprint of a chemical like butanedioic acid, trimethyl- involves a Life Cycle Assessment (LCA) framework, which evaluates environmental impacts throughout the product's entire life, from raw material extraction to final disposal. epstem.net

The methodology, excluding ecotoxicological impacts, focuses on other environmental impact categories. A primary component of this is the carbon footprint, which addresses the impact on climate change. The assessment process generally follows these steps:

Life Cycle Inventory (LCI) Analysis: The first step is to compile an inventory of all inputs and outputs associated with the chemical's life cycle. epstem.net

Inputs: This includes the raw materials (e.g., petrochemical feedstocks), energy (e.g., electricity, natural gas), and water required for its synthesis, purification, formulation, and transportation.

Outputs: This includes all emissions released to air, water, and soil. For the non-toxicological footprint, the most significant of these are greenhouse gases, particularly carbon dioxide (CO2), but also methane (B114726) (CH4) and nitrous oxide (N2O), generated from energy consumption and chemical reactions.

Life Cycle Impact Assessment (LCIA): In this phase, the inventory data is translated into potential environmental impacts. oup.comeuropa.eu For the carbon footprint, the greenhouse gas emissions identified in the LCI are aggregated based on their global warming potential (GWP) and expressed as CO2 equivalents (CO2e).

Calculation of the Ecological Footprint: The final step converts the impact assessment results into a land area unit. The total CO2e emissions over the chemical's life cycle are used to calculate the area of forest land required to sequester those emissions. nstl.gov.cn This is expressed in "global hectares" (gha), a standardized unit of biologically productive area with world-average productivity. nstl.gov.cn

This LCA-based approach provides a quantitative measure of the demand placed on planetary resources, specifically focusing on the land required for carbon sequestration. europa.euchemycal.com It allows for the identification of the most resource- and carbon-intensive stages in the chemical's life cycle, offering a basis for developing more sustainable production processes. epstem.net

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthesis Routes

The synthesis of butanedioic acid, trimethyl-, has historically been approached through classical organic chemistry methods. One established, albeit not inherently sustainable, route involves the degradation of camphoronic acid through distillation, which yields isobutyric acid and trimethylsuccinic acid. vpscience.orgsrmist.edu.in Another method involves the multi-step conversion of ethyl acetoacetate, utilizing a Reformatsky reaction as a key step to build the carbon skeleton. srmist.edu.in A 1902 study detailed the synthesis of bromotrimethylsuccinic anhydride (B1165640) by heating trimethylsuccinic acid with bromine under pressure. rsc.org

While these methods are effective, future research is pivoting towards greener, more sustainable synthesis strategies, drawing inspiration from the successful biotechnological production of other dicarboxylic acids. The development of microbial cell factories presents a promising frontier. For instance, research has demonstrated the production of other branched-chain dicarboxylic acids, such as 2-methylsuccinic acid, in engineered Escherichia coli with titers reaching up to 3.61 g/L. nih.gov This was achieved by designing a non-natural biosynthetic pathway combining a citramalate (B1227619) pathway with an enoate reductase. nih.gov

Future research into trimethylbutanedioic acid could explore similar bio-based approaches. Key areas of investigation include:

Fermentation of Renewable Feedstocks: Utilizing engineered yeasts, such as Candida tropicalis or Yarrowia lipolytica, which are known to convert fatty acids and alkanes into long-chain dicarboxylic acids at high yields. fraunhofer.denih.gov

Use of C1 Feedstocks: Developing chemolithoautotrophic bacteria, like Cupriavidus necator, to produce branched dicarboxylic acids directly from CO2, which would represent a significant leap in sustainable chemical manufacturing. ktu.edu

Advanced Biocatalysis: Employing flow chemistry and microreactor technology to improve reaction efficiency, minimize waste, and handle potentially unstable intermediates safely, as demonstrated in the synthesis of other complex organic acids. sigmaaldrich.com

A comparison of potential sustainable production platforms is outlined below.

| Production Platform | Feedstock | Potential Advantages | Relevant Research Analogy |

| Engineered Yeast (e.g., Candida sp.) | Plant Oils, Fatty Acids | High dicarboxylic acid yields (up to 140 g/L for C12 DCA) demonstrated for other DCAs. nih.gov | Production of long-chain dicarboxylic acids. fraunhofer.denih.gov |

| Engineered Bacteria (e.g., E. coli) | Sugars, Glycerol (B35011) | Well-established genetic tools, proven success for other branched DCAs like 2-methylsuccinic acid. nih.gov | De novo biosynthesis of 2-methylsuccinic acid. nih.gov |

| Chemolithoautotrophs (e.g., C. necator) | Carbon Dioxide (CO2) | Utilizes non-food, C1 feedstock, aligning with carbon capture and utilization goals. ktu.edu | Proposed for itaconic acid production from CO2. ktu.edu |

Untapped Biochemical Functions and Pathways

A significant emerging paradigm is the recognition of trimethylbutanedioic acid as a naturally occurring microbial metabolite. Recent studies have identified 2,2,3-trimethylsuccinic acid in the formation waters of high-temperature petroleum reservoirs. researchgate.netresearchgate.net Its presence is not believed to stem from the direct addition to fumarate—a common mechanism for anaerobic hydrocarbon degradation—but rather from the intracellular catabolism of fatty acids derived from hydrocarbons. researchgate.net

This discovery opens up several avenues for future research into its biochemical significance:

Elucidation of Metabolic Pathways: The exact enzymatic steps that lead from a hydrocarbon-derived fatty acid to 2,2,3-trimethylsuccinic acid are unknown. Aerobic degradation of alkanes typically proceeds via terminal oxidation to a fatty acid, followed by β-oxidation. mdpi.com Anaerobic pathways are more complex. frontiersin.orgnih.gov Future research must focus on identifying the specific monooxygenases, dehydrogenases, and ligases involved in this unique metabolic transformation.

Role as a Stress Protectant: It has been hypothesized that polyalkylated succinic acids, including the trimethyl- derivative, may function as protective molecules for microbes in extreme environments, shielding them from high temperatures and solvent stress. researchgate.net Verifying this function would be a major breakthrough, potentially revealing a novel mechanism of microbial adaptation.

Broader Metabolic Impact: As a dicarboxylic acid, it could potentially interact with central carbon metabolism, such as the Tricarboxylic Acid (TCA) cycle. mdpi.comunesp.br Investigating its role as a signaling molecule or metabolic regulator in microbial communities is a key future direction. d-nb.infoharvard.edu

Integration with "Omics" Technologies for System-Level Understanding

To unravel the complex biology of trimethylbutanedioic acid, from its synthesis to its function, a system-level understanding is required. "Omics" technologies are indispensable tools for achieving this holistic view. nih.govfrontiersin.orgnih.gov Although no studies have specifically applied these technologies to trimethylbutanedioic acid, their successful use in analogous fields provides a clear roadmap for future research.

Metabolomics: Untargeted metabolomic profiling is a powerful tool for mapping the metabolic state of a cell. nih.govspringernature.com Applying this to hydrocarbon-degrading bacteria that are known to produce 2,2,3-trimethylsuccinic acid would allow researchers to identify co-varying metabolites, thereby pinpointing the specific metabolic pathway it belongs to. researchgate.netnih.gov This approach can reveal the full extent of metabolic shifts that occur during hydrocarbon degradation. researchgate.net

Proteomics: Comparative proteomics can identify the specific enzymes whose expression is upregulated during the production of trimethylbutanedioic acid. nih.govmdpi.com Studies on hydrocarbon-degrading bacteria have successfully used proteomics to identify key enzymes like alkane monooxygenases and alcohol dehydrogenases. nih.govfrontiersin.org This approach would provide direct evidence of the proteins responsible for its biosynthesis.

Systems Biology: The ultimate goal is to integrate metabolomic and proteomic data into computational models. nih.gov This systems biology approach can create predictive models of the metabolic network, helping to understand the regulation of the pathway and to guide rational engineering strategies for optimizing microbial production. nih.gov

Sustainable Production Technologies and Circular Economy Principles

The principles of a circular economy—eliminating waste, circulating materials, and regenerating nature—are central to the future of chemical manufacturing. The production of trimethylbutanedioic acid is well-positioned to align with these principles.

The discovery of this compound as a product of microbial hydrocarbon degradation provides a foundational concept for a circular economy application: the valorization of waste. researchgate.net This process transforms petroleum pollutants into a potentially valuable chemical building block.

Future research will focus on developing robust and scalable sustainable production technologies:

Biorefineries: Integrating the production of trimethylbutanedioic acid into biorefinery concepts where waste biomass (e.g., lignocellulose) or industrial byproducts (e.g., crude glycerol) are used as feedstock. mdpi.com Fermentation processes using engineered microbes are key to converting these low-value streams into high-value chemicals like dicarboxylic acids. ktu.eduresearchgate.netuminho.pt

Genetic and Metabolic Engineering: The development of highly efficient microbial strains through metabolic engineering is crucial. This involves amplifying genes for key production enzymes and deleting genes related to competing pathways or product degradation, a strategy successfully used for other dicarboxylic acids like succinic acid and long-chain DCAs. fraunhofer.denih.govuminho.pt

Development of Next-Generation Trimethylbutanedioic Acid Derivatives for Specific Research Applications

The unique chemical structure of butanedioic acid, trimethyl-, featuring two carboxylic acid groups on a sterically hindered carbon backbone, makes it an intriguing scaffold for creating novel derivatives for specialized research applications. While documented derivatives are currently sparse, consisting mainly of early 20th-century synthetic intermediates like bromo- and cyano-derivatives rsc.org and patented esters for lubricants google.com, the potential is vast.

Future research directions should include:

Polymer Synthesis: The two carboxylic acid groups are ideal handles for polymerization. Research into the synthesis of polyesters and polyamides from trimethylbutanedioic acid could yield new materials with unique thermal and mechanical properties conferred by the bulky trimethyl- structure.

Asymmetric Synthesis: As a chiral molecule, its enantiomers could serve as valuable building blocks or ligands in asymmetric catalysis, a cornerstone of modern pharmaceutical and chemical research.

Functionalized Derivatives for Biological Probes: Chemical modification of the carboxylic acid groups can be used to attach fluorescent tags, affinity labels, or other functionalities. The Reformatsky reaction, which is used to form β-hydroxy esters from carbonyl compounds and α-haloesters scispace.comnih.gov, could be adapted to create more complex, functionalized derivatives from trimethylbutanedioic acid precursors. These new molecules could be used as research tools to probe enzymatic pathways or protein-ligand interactions.

Bioactive Molecules: Drawing inspiration from the development of derivatives from other natural acids like cinnamic acid frontiersin.org, future work could explore the synthesis and screening of trimethylbutanedioic acid amides, esters, and other variants for potential biological activities.

Q & A

Q. What gaps exist in the current understanding of trimethyl butanedioic acid’s environmental fate, and how can they be addressed?

- Methodological Answer : Perform OECD 301B biodegradation tests under aerobic/anaerobic conditions. Quantify metabolites via GC-MS. Model environmental persistence using EPI Suite™ and compare with experimental half-lives. Prioritize studies on bioaccumulation in aquatic organisms (e.g., Daphnia magna) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.